![molecular formula C9H8ClNO2S2 B296037 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid, also known as CBES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBES is a sulfenic acid derivative that contains a benzoxazole ring and a thiol group. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid reacts selectively with cysteine residues in proteins, leading to the formation of protein-S-sulfenic acid derivatives. This reaction occurs through a thiol-disulfide exchange mechanism, where the thiol group of cysteine reacts with the sulfenyl chloride group of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid, leading to the formation of the sulfenic acid derivative. The formation of protein-S-sulfenic acid derivatives has been shown to regulate protein function and play a role in redox signaling pathways.
Biochemical and Physiological Effects:
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid has been shown to have various biochemical and physiological effects, including the regulation of protein function, the modulation of cellular signaling pathways, and the protection against oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid in lab experiments is its selectivity for cysteine residues in proteins, allowing for the specific modification of proteins. However, one limitation of using 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid is its potential toxicity, as sulfenyl chloride derivatives can be reactive and may cause damage to cells.
Direcciones Futuras
There are several future directions for the study of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid, including the development of new methods for its synthesis and purification, the investigation of its potential therapeutic applications, and the study of its effects on cellular signaling pathways. Additionally, the use of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid in the study of protein function and redox signaling pathways may lead to the discovery of new targets for drug development.
Métodos De Síntesis
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid can be synthesized using various methods, including the reaction between 5-chloro-2-aminobenzoxazole and 2-chloroethylsulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. Another method involves the reaction between 5-chloro-2-aminobenzoxazole and 2-chloroethylsulfanyl chloride in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid has been used in various scientific research applications, including the study of redox signaling pathways, protein thiol modification, and enzyme kinetics. This compound has been shown to react selectively with cysteine residues in proteins, leading to the formation of protein-S-sulfenic acid derivatives. 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid has also been used to study the effects of oxidative stress on cellular signaling pathways and the role of sulfenic acid derivatives in regulating protein function.
Propiedades
Fórmula molecular |
C9H8ClNO2S2 |
|---|---|
Peso molecular |
261.8 g/mol |
Nombre IUPAC |
5-chloro-2-(2-hydroxysulfanylethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNO2S2/c10-6-1-2-8-7(5-6)11-9(13-8)14-3-4-15-12/h1-2,5,12H,3-4H2 |
Clave InChI |
XNOPGBCROYWSKA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)SCCSO |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=C(O2)SCCSO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
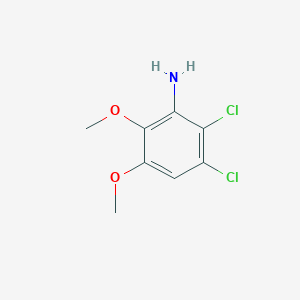
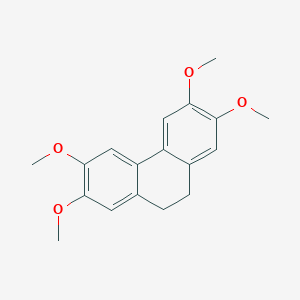

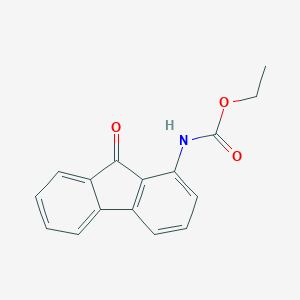
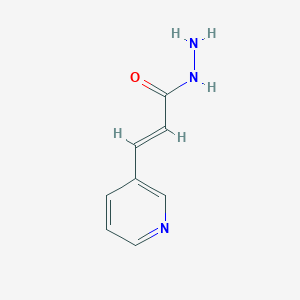
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)

![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
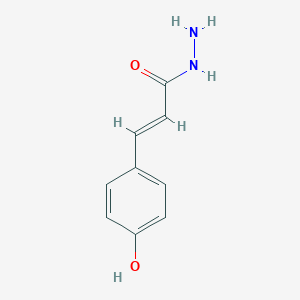

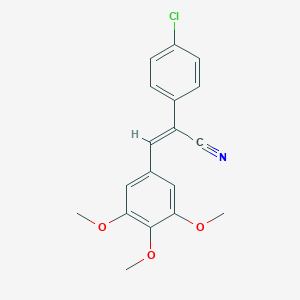

![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)